molecular formula C6H6N4O B12888850 3-cyano-1-methyl-1H-pyrazole-5-carboxamide

3-cyano-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12888850
M. Wt: 150.14 g/mol
InChI Key: VXNFNHZXZAAYLG-UHFFFAOYSA-N
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Description

3-cyano-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-cyano-1-methyl-1H-pyrazole-5-carboxylic acid with amines under mild conditions . Another approach involves the use of hydrazine derivatives and β-diketones, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
  • 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

3-cyano-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-cyano-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C6H6N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,1H3,(H2,8,11)

InChI Key

VXNFNHZXZAAYLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#N)C(=O)N

Origin of Product

United States

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